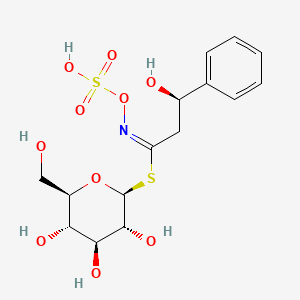
(2R)-2-Hydroxy-2-phenethylglucosinolate
Descripción general
Descripción
(2R)-2-Hydroxy-2-phenethylglucosinolate is a naturally occurring compound found in certain plants, particularly those in the Brassicaceae family. This compound is part of the glucosinolate family, which are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-2-phenethylglucosinolate typically involves the enzymatic conversion of amino acids into glucosinolates. This process includes several steps:
Amino Acid Conversion: The amino acid phenylalanine is converted into phenylacetaldoxime.
Formation of Thiohydroximate: Phenylacetaldoxime is then converted into thiohydroximate.
Glucosylation: Thiohydroximate undergoes glucosylation to form the glucosinolate core structure.
Side Chain Modification: The final step involves the hydroxylation of the side chain to produce this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified plants or microbial fermentation processes. These methods aim to enhance the yield and purity of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds such as isothiocyanates, nitriles, and thiocyanates.
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water.
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Reducing agents like sodium borohydride.
Major Products
Isothiocyanates: Known for their potential anticancer properties.
Nitriles: Can have various biological activities.
Thiols: Important in plant defense mechanisms.
Aplicaciones Científicas De Investigación
(2R)-2-Hydroxy-2-phenethylglucosinolate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of natural pesticides and flavoring agents.
Mecanismo De Acción
The mechanism of action of (2R)-2-Hydroxy-2-phenethylglucosinolate involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates. These compounds can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Glucoraphanin: Another glucosinolate found in broccoli, known for its anticancer properties.
Sinigrin: Found in mustard seeds, hydrolyzes to form allyl isothiocyanate.
Gluconasturtiin: Found in watercress, hydrolyzes to form phenethyl isothiocyanate.
Uniqueness
(2R)-2-Hydroxy-2-phenethylglucosinolate is unique due to its specific hydroxylation pattern, which can influence its biological activity and the types of bioactive compounds formed upon hydrolysis. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDDBFHNYHZIS-LXFDRBQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)
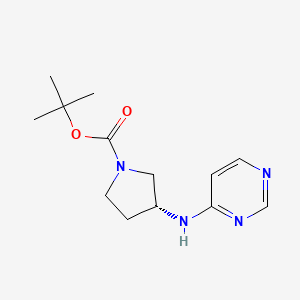

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

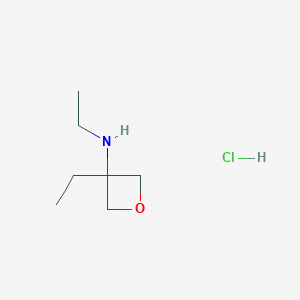
![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)
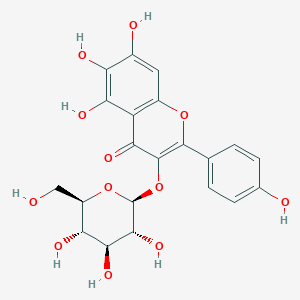


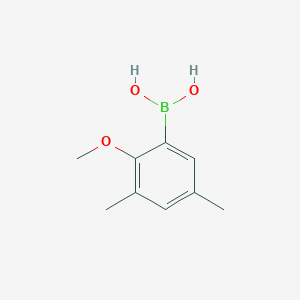
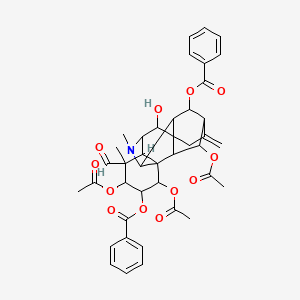
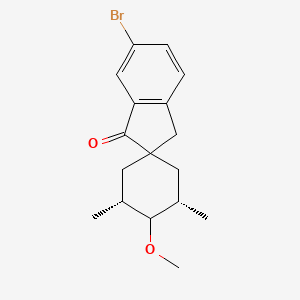
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)
